molecular formula C6H12S B1617874 Allyl isopropyl sulfide CAS No. 50996-72-0

Allyl isopropyl sulfide

Cat. No.: B1617874
CAS No.: 50996-72-0
M. Wt: 116.23 g/mol
InChI Key: OJBPXSILEFOOQD-UHFFFAOYSA-N
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Description

Allyl isopropyl sulfide is an organic compound with the molecular formula C6H12S. It is a colorless liquid that is primarily used as a flavoring agent due to its characteristic onion and garlic-like odor. This compound is part of the larger family of organosulfur compounds, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl isopropyl sulfide can be synthesized through various methods. One common approach involves the S-allylation of sulfinate esters followed by reduction with sodium borohydride. This one-pot method is efficient and leaves various functional groups unreacted . Another method involves the reaction of thiols with allyl halides under nucleophilic substitution conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Allyl isopropyl sulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl isopropyl sulfide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to release hydrogen sulfide and its strong odor make it particularly valuable in both scientific research and industrial applications .

Properties

IUPAC Name

2-prop-2-enylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBPXSILEFOOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334611
Record name Allyl isopropyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50996-72-0
Record name Allyl isopropyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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